molecular formula C16H12BrN3OS B3578227 5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide

5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide

Cat. No.: B3578227
M. Wt: 374.3 g/mol
InChI Key: AVZDHIFGLFXDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a thiazole ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with pyridine-3-carboxamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide

Uniqueness

5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide is unique due to its specific structural features, such as the combination of a bromine atom, a thiazole ring, and a pyridine carboxamide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c1-10-2-4-11(5-3-10)14-9-22-16(19-14)20-15(21)12-6-13(17)8-18-7-12/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZDHIFGLFXDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide
Reactant of Route 4
5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide
Reactant of Route 5
5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.